

Methyl 6-(chloromethyl)nicotinate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 6-(chloromethyl)nicotinate

Cat. No.: B1315883

[Get Quote](#)

An in-depth technical guide on the chemical properties, synthesis, and applications of **Methyl 6-(chloromethyl)nicotinate** for researchers, scientists, and drug development professionals.

Introduction

Methyl 6-(chloromethyl)nicotinate is a halogenated pyridine derivative that serves as a key building block in the synthesis of various pharmaceutical compounds. Its structure, featuring a reactive chloromethyl group and a methyl ester on a pyridine scaffold, makes it a versatile intermediate for the construction of more complex molecules. This guide provides a comprehensive overview of its chemical properties, detailed synthetic protocols, and its role in medicinal chemistry, particularly as a precursor to high-value active pharmaceutical ingredients (APIs).

Chemical and Physical Properties

Methyl 6-(chloromethyl)nicotinate, with the CAS number 49668-90-8, is a compound whose utility is primarily as a synthetic intermediate. While extensive experimental data on its physical properties is not widely published, its fundamental chemical characteristics are well-defined.

Property	Value	Source
CAS Number	49668-90-8	[1] [2] [3]
Molecular Formula	C ₈ H ₈ ClNO ₂	[1] [3]
Molecular Weight	185.61 g/mol	[1] [3]
IUPAC Name	methyl 6-(chloromethyl)pyridine-3-carboxylate	[3]
SMILES	<chem>COC(=O)c1ccc(CCl)nc1</chem>	N/A
Purity	Typically ≥95%	[1]

Note: Experimental values for properties such as melting point, boiling point, and solubility are not consistently available in publicly accessible literature. A calculated boiling point of 272.898°C at 760 mmHg and a refractive index of 1.531 have been reported[\[3\]](#).

Synthesis and Experimental Protocols

The primary route for the synthesis of **Methyl 6-(chloromethyl)nicotinate** involves the chlorination of its precursor, Methyl 6-methylnicotinate. The synthesis is therefore presented as a two-stage process: the preparation of the precursor followed by its chlorination.

Stage 1: Synthesis of Methyl 6-methylnicotinate

The precursor, Methyl 6-methylnicotinate, is typically synthesized via Fischer esterification of 6-methylnicotinic acid.

Experimental Protocol: Fischer Esterification of 6-Methylnicotinic Acid[\[4\]](#)

- Materials:
 - 6-methylnicotinic acid (1 equivalent)
 - Methanol (as solvent)
 - Concentrated Sulfuric Acid (catalyst)

- Saturated aqueous Sodium Bicarbonate (NaHCO_3) solution
- Ethyl acetate (for extraction)
- Saturated brine solution
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Procedure:
 - To a stirred solution of 6-methylnicotinic acid in methanol, slowly add concentrated sulfuric acid.
 - Heat the reaction mixture to reflux and maintain for approximately 17 hours.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, concentrate the mixture to dryness under reduced pressure.
 - Neutralize the residue to pH 7 with an ice-cold saturated aqueous NaHCO_3 solution and solid NaHCO_3 .
 - Extract the aqueous layer with ethyl acetate.
 - Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
 - Filter and concentrate the organic layer under reduced pressure to yield Methyl 6-methylnicotinate. A reported yield for this reaction is approximately 75%[\[4\]](#).

Stage 2: Synthesis of Methyl 6-(chloromethyl)nicotinate

This stage involves the chlorination of the methyl group of Methyl 6-methylnicotinate. A common method for this transformation utilizes N-chlorosuccinimide (NCS) as the chlorinating agent[\[5\]](#).

Representative Experimental Protocol: Chlorination of Methyl 6-methylnicotinate

- Materials:

- Methyl 6-methylnicotinate (1 equivalent)
- N-chlorosuccinimide (NCS) (1-1.2 equivalents)
- Radical initiator (e.g., AIBN or benzoyl peroxide, catalytic amount)
- Anhydrous chlorinated solvent (e.g., carbon tetrachloride or chlorobenzene)
- Procedure:
 - In a flask equipped with a reflux condenser and a nitrogen inlet, dissolve Methyl 6-methylnicotinate in the anhydrous solvent.
 - Add N-chlorosuccinimide and the radical initiator to the solution.
 - Heat the mixture to reflux and monitor the reaction by TLC or GC-MS.
 - Upon consumption of the starting material, cool the reaction mixture to room temperature.
 - Filter the mixture to remove the succinimide byproduct.
 - Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to obtain **Methyl 6-(chloromethyl)nicotinate**. The reported yield for this type of reaction is approximately 50%^[5].

Spectroscopic Characterization

While experimental spectra for **Methyl 6-(chloromethyl)nicotinate** are not readily available in the public domain, the expected spectroscopic features can be inferred from its structure and comparison with its precursor, Methyl 6-methylnicotinate^{[4][6][7]}.

Technique	Expected Features for Methyl 6-(chloromethyl)nicotinate
^1H NMR	- A singlet for the chloromethyl protons ($-\text{CH}_2\text{Cl}$), expected to be downfield from the methyl protons of the precursor. - A singlet for the methyl ester protons ($-\text{OCH}_3$). - Signals in the aromatic region corresponding to the three protons on the pyridine ring.
^{13}C NMR	- A signal for the chloromethyl carbon ($-\text{CH}_2\text{Cl}$). - A signal for the methyl ester carbon ($-\text{OCH}_3$). - A signal for the ester carbonyl carbon ($\text{C}=\text{O}$). - Signals in the aromatic region for the carbons of the pyridine ring.
Mass Spec.	- A molecular ion peak corresponding to the mass of the molecule (185.61 g/mol), showing a characteristic isotopic pattern for a compound containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).
IR Spec.	- A strong absorption band for the $\text{C}=\text{O}$ stretch of the ester. - C-H stretching and bending vibrations for the aromatic and methyl/chloromethyl groups. - A C-Cl stretching vibration.

Role in Drug Development and Reactivity

Methyl 6-(chloromethyl)nicotinate is a valuable intermediate in the synthesis of pharmaceuticals, primarily due to the reactivity of the chloromethyl group, which acts as a benzylic halide analogue. This functional group is susceptible to nucleophilic substitution, allowing for the introduction of various other functionalities.

This compound is a key precursor in the synthesis of Etoricoxib, a selective COX-2 inhibitor[8][9][10][11]. The synthetic strategy often involves the reaction of the precursor, Methyl 6-

methylnicotinate, with other reagents, and the chlorinated derivative provides an alternative, reactive handle for constructing the core structure of such drugs.

The general reactivity of the chloromethyl group allows for reactions such as:

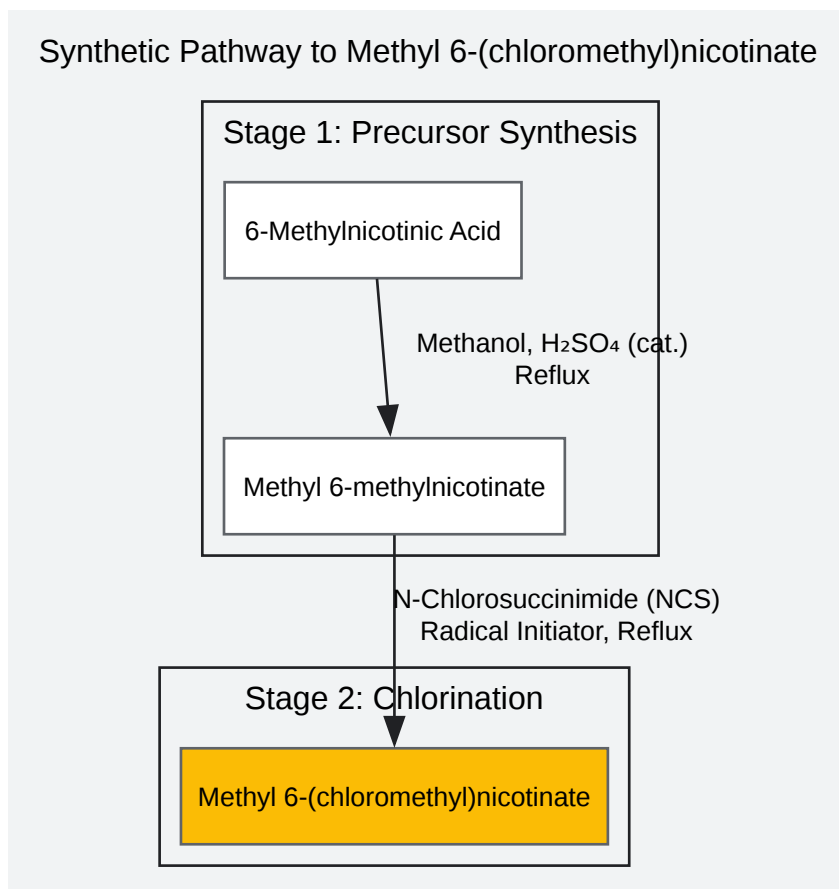
- Nucleophilic Substitution: Reaction with amines, alcohols, thiols, and carbanions to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively.
- Williamson Ether Synthesis: Reaction with alkoxides to form ethers.
- Gabriel Synthesis: Reaction with potassium phthalimide to synthesize primary amines.

Visualizations

Chemical Structure

Caption: Chemical structure of **Methyl 6-(chloromethyl)nicotinate**.

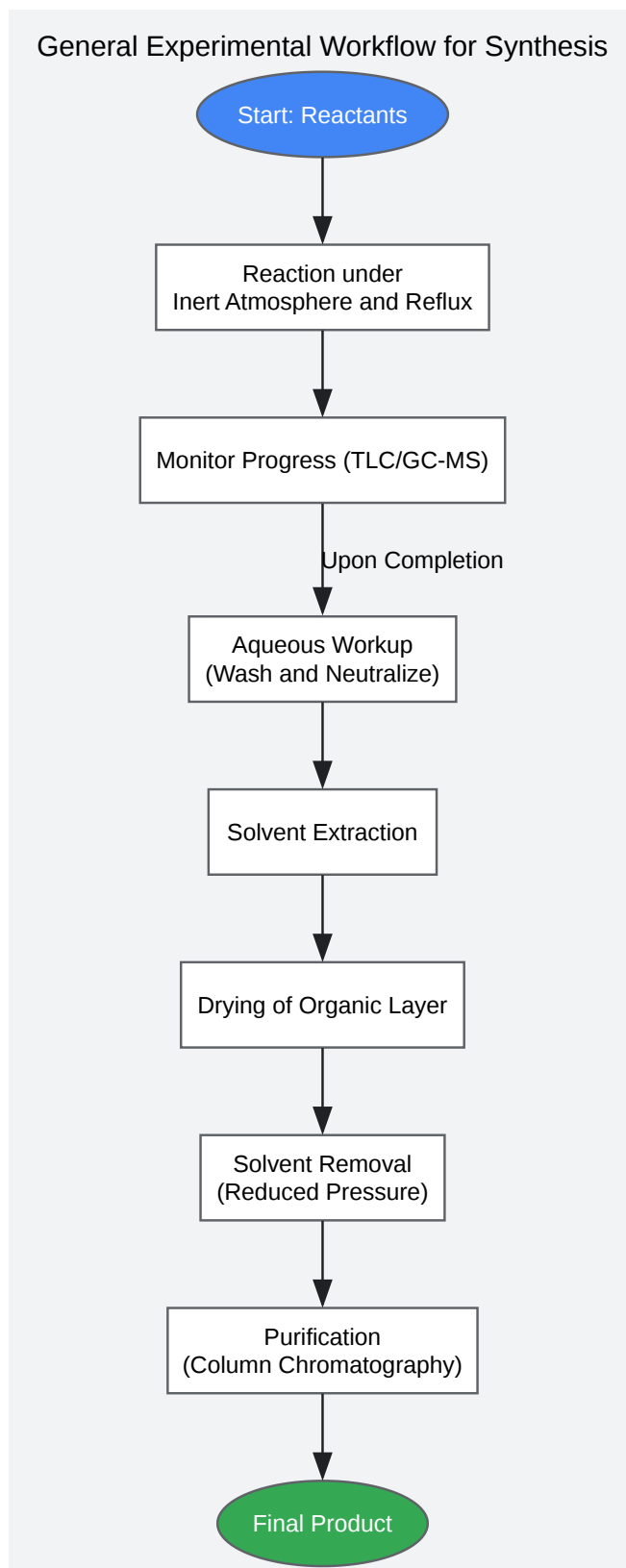
Synthetic Pathway



[Click to download full resolution via product page](#)

Caption: Synthetic pathway from 6-methylnicotinic acid.

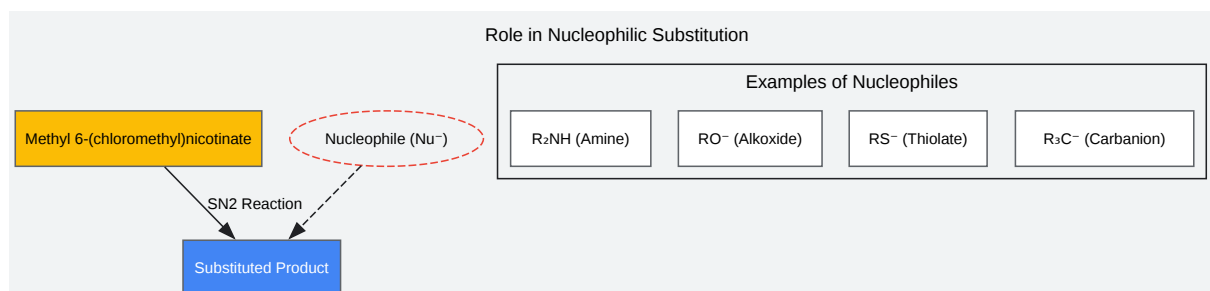
Experimental Workflow



[Click to download full resolution via product page](#)

Caption: General workflow for synthesis and purification.

Role as a Synthetic Intermediate



[Click to download full resolution via product page](#)

Caption: Reactivity with various nucleophiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alchempharmtech.com [alchempharmtech.com]
- 2. 49668-90-8 Cas No. | 6-ChloroMethyl-Nicotinic Acid Methyl Ester | Apollo [store.apolloscientific.co.uk]
- 3. Page loading... [wap.guidechem.com]
- 4. Methyl 6-methylnicotinate | 5470-70-2 [chemicalbook.com]
- 5. CN103265479B - A kind of synthetic method of the 6 chloromethyl nicotinic acid tert-butyl ester - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Methyl 6-methylnicotinate | $\text{C}_8\text{H}_9\text{NO}_2$ | CID 231548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]
- 9. patents.justia.com [patents.justia.com]
- 10. The preparation method of the reference substance used for synthesizing etoricoxib - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN101812016B - Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Methyl 6-(chloromethyl)nicotinate: A Technical Guide for Drug Development Professionals]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1315883#methyl-6-chloromethyl-nicotinate-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com